(R)-5,7-Difluorochroman-4-OL is a chiral compound classified as a chroman derivative, characterized by the presence of fluorine atoms at the 5 and 7 positions of the chroman ring. This structural configuration enhances its stability and bioactivity, making it a significant molecule in medicinal chemistry and various scientific applications. The compound is primarily known for its role as an intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker used in treating gastroesophageal reflux disease. Its molecular formula is CHFO, with a molecular weight of approximately 186.16 g/mol .
The synthesis of (R)-5,7-Difluorochroman-4-OL typically involves the asymmetric reduction of 5,7-difluorochroman-4-one. This reaction is performed using ketoreductase enzymes in the presence of coenzymes and a coenzyme recycling system to achieve high chiral selectivity and conversion rates. The reaction conditions are mild, often utilizing environmentally friendly organic solvents .
The molecular structure of (R)-5,7-Difluorochroman-4-OL can be represented as follows:
This structure features a chroman core with hydroxyl functionality at the 4-position and fluorine substituents at the 5 and 7 positions .
(R)-5,7-Difluorochroman-4-OL participates in various chemical reactions:
Common reagents used in these reactions include:
(R)-5,7-Difluorochroman-4-OL acts primarily as an inhibitor of gastric H+/K+-ATPase, which is essential for gastric acid secretion. Its mechanism involves competitive binding to the H+/K+-ATPase enzyme, influencing gastric acid production.
In animal models, particularly in dogs, this compound has demonstrated potent inhibition of histamine-induced gastric acid secretion. Its pharmacokinetics are influenced by its solubility and other physicochemical properties that affect bioavailability.
(R)-5,7-Difluorochroman-4-OL has several scientific uses:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7